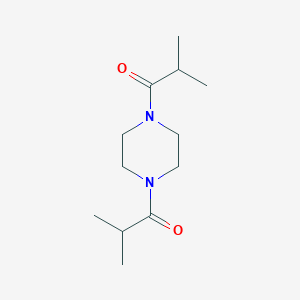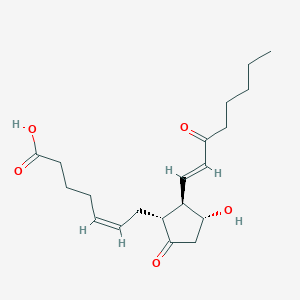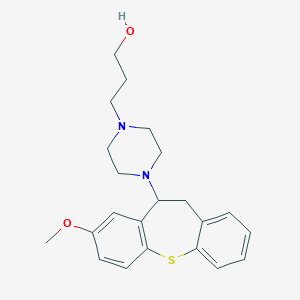
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol, also known as M100907, is a selective antagonist for the serotonin 5-HT2A receptor. It has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, depression, anxiety, and addiction.
Mechanism Of Action
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol acts as a competitive antagonist at the 5-HT2A receptor, blocking the binding of serotonin and other agonists to the receptor. This leads to a decrease in the activation of downstream signaling pathways, which are involved in the regulation of mood, cognition, and perception. 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been shown to have a higher affinity and selectivity for the 5-HT2A receptor than other commonly used antipsychotic drugs.
Biochemical And Physiological Effects
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, gene expression, and protein synthesis. It has been shown to increase the release of dopamine and glutamate in certain brain regions, which are involved in the regulation of motivation and reward. 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Advantages And Limitations For Lab Experiments
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various psychiatric disorders. However, there are also limitations to the use of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol, including its relatively low solubility and stability, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research on 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol, including the development of more stable and soluble analogs, the exploration of its potential therapeutic applications in other psychiatric disorders, and the elucidation of its mechanism of action at the molecular and cellular levels. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol in humans.
Synthesis Methods
The synthesis of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol involves several steps, including the preparation of the dibenzothiepin intermediate, followed by the introduction of the piperazine and propanol groups. The final product is obtained through purification and crystallization. The synthesis process has been optimized to yield high purity and yield of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol.
Scientific Research Applications
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been extensively studied for its potential therapeutic applications in various psychiatric disorders. It has been shown to have high affinity and selectivity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been shown to have antipsychotic, antidepressant, anxiolytic, and anti-addictive effects in animal models and clinical trials.
properties
CAS RN |
34770-77-9 |
|---|---|
Product Name |
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol |
Molecular Formula |
C22H28N2O2S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-[4-(3-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C22H28N2O2S/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25/h2-3,5-8,16,20,25H,4,9-15H2,1H3 |
InChI Key |
QLLPMKXGTXHYPG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



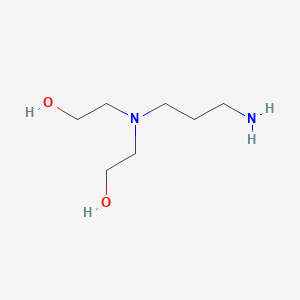
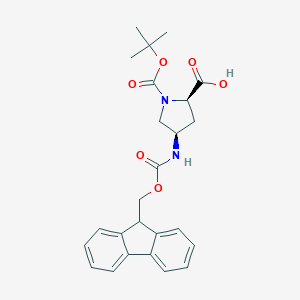
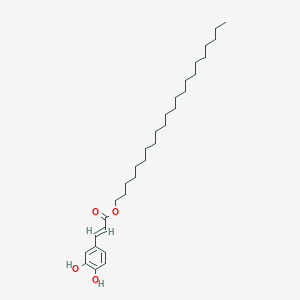
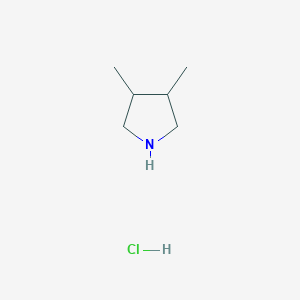
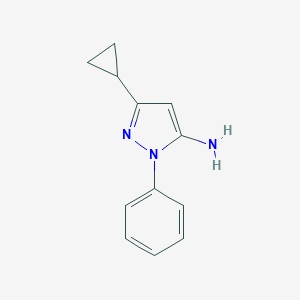
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)
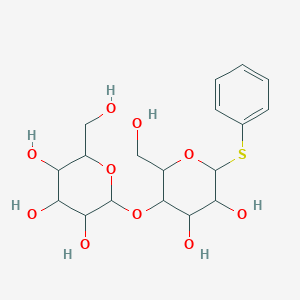
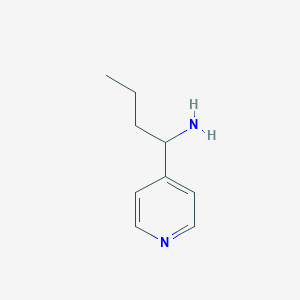
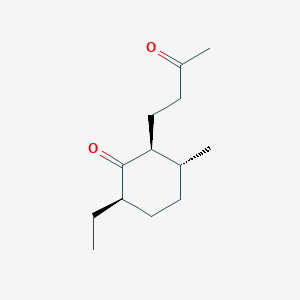
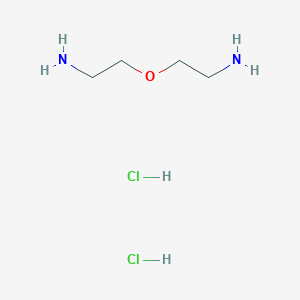
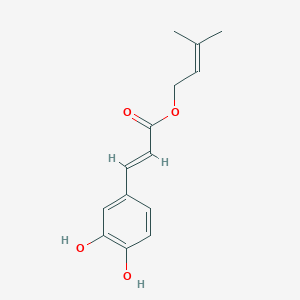
![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)
